molecular formula C5H6FNO2 B8032382 2-Fluoropyridin-3-OL hydrate

2-Fluoropyridin-3-OL hydrate

Cat. No.: B8032382
M. Wt: 131.10 g/mol
InChI Key: KPVKBGMOSJWEQA-UHFFFAOYSA-N
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Description

2-Fluoropyridin-3-OL hydrate is a fluorinated pyridine derivative with the molecular formula C5H6FNO2 This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridin-3-OL hydrate typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination. This process involves the reaction of 2-amino-3-hydroxypyridine with sodium nitrite in the presence of hydrofluoric acid to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced fluorinating agents and catalysts can improve the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridin-3-OL hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoropyridin-3-OL hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoropyridin-3-OL hydrate is largely dependent on its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-fluoropyridin-3-ol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO.H2O/c6-5-4(8)2-1-3-7-5;/h1-3,8H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVKBGMOSJWEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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